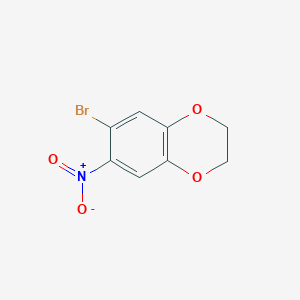

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine

Beschreibung

Historical Context and Development

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine emerged as a compound of interest in the late 20th century, driven by the exploration of benzodioxane derivatives in medicinal and materials chemistry. Early synthetic routes focused on functionalizing the 1,4-benzodioxane core through sequential bromination and nitration reactions. The compound’s dual substitution pattern (bromine at position 6 and nitro at position 7) was first reported in the 1980s, with methodologies involving nitric acid-mediated nitration of 6-bromo-1,4-benzodioxane under controlled conditions. Its development paralleled advancements in heterocyclic chemistry, particularly in optimizing regioselectivity for electrophilic aromatic substitution reactions on fused oxygen-containing rings.

Classification and Nomenclature

The compound is systematically named This compound under IUPAC guidelines. Key features include:

Significance in Heterocyclic Chemistry

As a member of the benzodioxine family, this compound exemplifies the interplay between electronic effects and steric constraints in heterocyclic systems. The electron-withdrawing nitro group at C7 enhances electrophilic substitution reactivity at adjacent positions, while the bromine atom at C6 facilitates nucleophilic aromatic substitution or cross-coupling reactions. Such properties make it a versatile intermediate for synthesizing pharmacologically active molecules, including PARP1 inhibitors and antimicrobial agents.

Position within the Benzodioxine Family

This compound belongs to the 2,3-dihydrobenzodioxine subclass, distinguished by its partially saturated dioxane ring. Compared to fully aromatic analogs (e.g., 1,4-benzodioxin), the reduced ring imparts conformational flexibility, influencing binding interactions in biological systems. Its substitution pattern contrasts with related derivatives like 6-nitro-1,4-benzodioxane (lacking bromine) and 7-bromo-1,4-benzodioxane (lacking nitro), underscoring the unique reactivity profile conferred by dual functionalization.

Table 2: Comparative Analysis of Benzodioxine Derivatives

| Compound | Substituents | Key Applications |

|---|---|---|

| 1,4-Benzodioxane | None | Solvent, polymer precursor |

| 6-Nitro-1,4-benzodioxane | Nitro (C6) | Intermediate in dye synthesis |

| 7-Bromo-1,4-benzodioxane | Bromo (C7) | Cross-coupling reactions |

| This compound | Bromo (C6), nitro (C7) | Pharmaceutical intermediates |

This structural diversity highlights the compound’s role as a strategic building block in organic synthesis, enabling access to complex molecules through targeted functional group transformations.

Eigenschaften

IUPAC Name |

6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFAMONJVJBDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347418 | |

| Record name | 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59820-92-7 | |

| Record name | 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination

- Starting Material: 1,4-benzodioxane

- Brominating Agent: Bromine

- Solvent: Acetic acid

- Temperature: Controlled conditions to ensure selective bromination

- Dissolve 1,4-benzodioxane in acetic acid.

- Slowly add bromine to the solution while maintaining a controlled temperature.

- Stir the mixture until the reaction completes, typically monitored by thin-layer chromatography (TLC).

- The product formed is 6-bromo-1,4-benzodioxane.

Nitration

- Starting Material: 6-bromo-1,4-benzodioxane

- Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid

- Temperature: Low temperatures to control the reaction rate and prevent over-nitration

- Prepare a nitrating mixture by carefully mixing concentrated nitric acid and sulfuric acid.

- Add the brominated compound to the nitrating mixture slowly while keeping the temperature low (0–5 °C).

- After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water to precipitate the product.

Isolate the product through filtration and purify it via recrystallization.

The yield from these reactions can vary based on reaction conditions such as temperature, concentration of reagents, and reaction time. Typical yields for this two-step synthesis range from 50% to 80%. Purification methods include recrystallization from suitable solvents (e.g., ethanol or methanol) and chromatography techniques for higher purity levels.

Table 1: Summary of Preparation Methods

| Step | Reaction Type | Key Reagents | Conditions | Typical Yield |

|---|---|---|---|---|

| Bromination | Electrophilic substitution | Bromine, Acetic acid | Controlled temperature | 50% - 80% |

| Nitration | Electrophilic substitution | Nitric acid, Sulfuric acid | Low temperature | 50% - 80% |

Research has explored alternative synthetic pathways involving variations in starting materials or additional functional groups that could enhance biological activity or yield.

Use of Other Halogenating Agents

Some studies suggest using iodine or other halogenating agents under specific conditions to achieve similar bromination results with potentially different selectivity.

One-Pot Synthesis

Recent advancements have proposed one-pot synthesis methods that integrate both bromination and nitration in a single reaction vessel. This method can simplify the procedure and potentially improve overall yields.

The synthesized compound has shown promising biological activities in various studies:

Anticancer Activity: Research indicates that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines due to their ability to inhibit key enzymes involved in cell proliferation.

Antibacterial Properties: The compound has also been evaluated for its antibacterial effects, showing potential in disrupting bacterial biofilms.

Table 2: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | Mateu et al., 2007 |

| Antibacterial | Disruption of bacterial biofilms | Various studies |

The preparation methods for 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine involve systematic bromination followed by nitration of 1,4-benzodioxane. The methodologies can be optimized for yield and purity through careful control of reaction conditions and purification techniques. Ongoing research continues to explore its biological applications, highlighting its significance in medicinal chemistry and potential therapeutic uses.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzodioxane ring, leading to the formation of quinones.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

Substitution: Products include derivatives with different substituents replacing the bromine atom.

Reduction: The major product is 6-amino-7-nitro-2,3-dihydro-1,4-benzodioxine.

Oxidation: Products include various quinone derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is primarily utilized in the pharmaceutical industry for several key applications:

- Intermediate in Drug Synthesis : This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives are often explored for their therapeutic potential against multiple diseases.

- Biological Activity : Research indicates that this compound exhibits notable interactions with biological targets:

- Potential Anticancer Properties : Some studies suggest that derivatives of this compound may possess anticancer properties, making them candidates for further investigation in cancer therapy .

Data Table of Related Compounds

The following table summarizes related compounds that share structural features with this compound and their respective applications:

| Compound Name | Structural Features | Applications |

|---|---|---|

| 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin | Bromine at the 6-position | Antimicrobial activity |

| 5-Nitro-2-hydroxybenzo[b][1,4]dioxin | Hydroxyl group at the 2-position | Antioxidant properties |

| 7-Nitro-2,3-dihydrobenzo[1,4]dioxin | Nitro group at the 7-position | Anticancer research |

Case Study 1: Synthesis of Anticancer Agents

A study conducted by Mateu et al. (2007) explored the synthesis of quinoxaline derivatives from this compound as intermediates. These derivatives exhibited significant anticancer activity against various cancer cell lines. The methodology involved multi-step organic reactions leading to high-yield synthesis .

Case Study 2: Enzyme Interaction Studies

Research published in Journal of Medicinal Chemistry highlighted that this compound interacts with specific enzymes involved in metabolic pathways. The compound demonstrated inhibition of certain enzymes linked to cancer progression, suggesting its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine with structurally related derivatives:

Key Observations :

- Substituent Effects: Bromine at position 6 increases molecular weight and hydrophobicity compared to non-halogenated analogs. Nitro groups (e.g., in TNBD) significantly elevate melting points and density, making them suitable for energetic materials .

- Thermal Stability : TNBD exhibits exceptional thermal stability (m.p. 286–288°C) due to extensive nitro substitution, whereas brominated derivatives like this compound show moderate stability .

Pharmacological Potential

The 1,4-benzodioxine core is a privileged scaffold in medicinal chemistry, enabling interactions with biological targets such as enzymes and receptors . For example:

- 6-Nitro-2,3-dihydro-1,4-benzodioxine demonstrates anti-cancer activity via computational docking studies, targeting kinase pathways .

- Brominated analogs (e.g., 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine) are intermediates in synthesizing thrombin inhibitors and GPIIb/IIIa antagonists for antithrombotic therapies .

Biologische Aktivität

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is a synthetic compound belonging to the benzodioxane class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₈H₈BrN₃O₄. The compound features a bromine atom and a nitro group attached to a benzodioxane core, which contributes to its unique biological properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. These compounds are believed to disrupt bacterial biofilms and inhibit bacterial growth by targeting specific biochemical pathways involved in cell wall synthesis and biofilm formation .

Anticancer Potential

In vitro studies have demonstrated that derivatives of benzodioxane compounds can inhibit cancer cell proliferation. For instance, this compound has shown promising results in inhibiting the growth of various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of key enzymes involved in cell cycle regulation .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial biofilms | |

| Anticancer | Growth inhibition in cancer cell lines | |

| Antioxidant | Potential antioxidant properties |

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of biofilm integrity and interference with quorum sensing pathways.

Study 2: Anticancer Activity

In a separate study examining its anticancer effects, this compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating substantial cytotoxicity compared to control treatments .

Q & A

Q. What are the key considerations for synthesizing 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine, and how can regioselectivity be ensured?

Synthesis typically involves sequential halogenation and nitration of the benzodioxine scaffold. To achieve regioselectivity:

- Bromination : Use directing groups (e.g., electron-donating substituents) or controlled reaction conditions (e.g., Lewis acids like FeBr₃) to favor substitution at position 6 .

- Nitration : Introduce the nitro group at position 7 via mixed acid (HNO₃/H₂SO₄) under low temperatures to minimize side reactions. Monitor reaction progress with TLC or HPLC .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95% by area under the curve) .

- Spectroscopy : Confirm structure via ¹H NMR (key signals: ~δ 4.3 ppm for dihydro-dioxine protons, δ 7.5–8.0 ppm for aromatic protons) and FT-IR (C-Br stretch ~550 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

- Elemental Analysis : Compare calculated vs. observed C, H, N, and Br percentages to validate stoichiometry .

Q. What are the recommended storage conditions to maintain compound stability?

- Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent degradation via hydrolysis or photolysis.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .

Advanced Research Questions

Q. How can the inhibitory activity of this compound against VEGFR2 be evaluated in vitro?

- Kinase Assay : Use recombinant VEGFR2 kinase (expressed in Sf9 cells) and measure ATP consumption via a radiometric assay. Pre-incubate the compound (0.1–100 µM) with the kinase, then quantify IC₅₀ using non-linear regression .

- Validation : Confirm kinase purity via SDS-PAGE/silver staining and specificity via mass spectrometry .

Q. What experimental design is optimal for assessing anti-angiogenic effects in vivo?

- Chorioallantoic Membrane (CAM) Assay :

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values)?

- Replicate Experiments : Perform triplicate assays under identical conditions (pH, temperature, reagent batches).

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., weighted Z-scores) to identify outliers.

- Mechanistic Studies : Use molecular docking or SPR (surface plasmon resonance) to validate binding affinity and rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.